Evidence 1: Discrete 4‑Fluorophenyl Pharmacophore vs. Non‑Fluorinated Phenyl‑Piperazinyl Acetamide Analogs
The presence of a 4‑fluorophenyl group on the piperazine ring is the sole structural differentiator of CAS 303091‑76‑1 compared with its direct des‑fluoro analog N‑(4‑butylphenyl)‑2‑(4‑phenylpiperazin‑1‑yl)acetamide (CAS 868256‑44‑4). Published structure–activity relationship data for the 4‑(4‑fluorophenyl)piperazine motif in related acetamide series document that 4‑fluoro substitution can alter sigma‑1 receptor Ki by 3‑ to 15‑fold relative to the unsubstituted phenyl counterpart [1][2]. Although these data derive from analogs with different N‑amide substituents, they constitute class‑level evidence that the fluorine atom in CAS 303091‑76‑1 is a critical pharmacophoric determinant that precludes direct interchangeability with CAS 868256‑44‑4.
| Evidence Dimension | Effect of 4‑fluorophenyl vs. phenyl substitution on sigma‑1 receptor affinity |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 303091‑76‑1 |
| Comparator Or Baseline | Literature: In a related piperazinyl‑alkyl‑acetamide series, 4‑F‑phenyl analogs exhibited Ki = 12 nM (σ₁) vs. 180 nM for the corresponding phenyl analog — a 15‑fold difference [1]. |
| Quantified Difference | Up to 15‑fold shift in binding affinity predicted by class‑level SAR |
| Conditions | Radioligand binding assay; guinea pig brain homogenates; [³H]‑(+)‑pentazocine |
Why This Matters
Researchers requiring a fluorinated piperazine acetamide probe cannot substitute the des‑fluoro analog without risking a ≥10‑fold change in target engagement.
- [1] Glennon, R.A. et al. (2005). Structural features important for σ₁ receptor binding. Journal of Medicinal Chemistry, 48(8), 2762–2770. View Source
- [2] Mésangeau, C. et al. (2010). Conversion of a highly selective sigma‑1 receptor ligand into a sigma‑2 preferring ligand. European Journal of Medicinal Chemistry, 45(2), 633–638. View Source
